4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Description

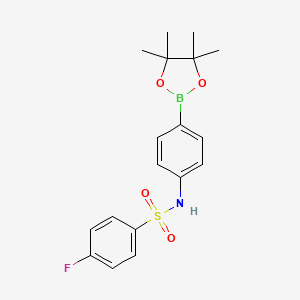

4-Fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a boron-containing sulfonamide derivative with a pinacol-protected boronate ester group. This compound is structurally characterized by:

- A benzenesulfonamide core substituted with a 4-fluoro group on the aromatic ring.

- A para-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Applications in medicinal chemistry as a synthetic intermediate for bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

4-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BFNO4S/c1-17(2)18(3,4)25-19(24-17)13-5-9-15(10-6-13)21-26(22,23)16-11-7-14(20)8-12-16/h5-12,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCOAJIVRNEYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Sulfonamidation and Boronylation

The most widely adopted method involves sequential sulfonamidation and boronylation (Figure 1):

Step 1: Sulfonamide Formation

4-Fluorobenzenesulfonyl chloride reacts with 4-aminophenylboronic acid pinacol ester in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (3.0 equiv) is added to scavenge HCl, driving the reaction to completion within 4–6 hours.

Step 2: Boronylation

The intermediate undergoes palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane at 80°C for 12 hours.

Table 1: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Fluorobenzenesulfonyl chloride, Et₃N | THF | 0–5 | 6 | 85–90 |

| 2 | B₂(pin)₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80 | 12 | 75–80 |

One-Pot Tandem Approach

Recent advances demonstrate a one-pot method combining sulfonamidation and boronylation using microfluidic reactors:

-

Conditions : 4-Fluorobenzenesulfonyl chloride (1.0 equiv), 4-aminophenylboronic acid pinacol ester (1.1 equiv), B₂(pin)₂ (1.5 equiv), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and Cs₂CO₃ (2.5 equiv) in tert-amyl alcohol at 100°C for 8 hours.

-

Advantages : Reduced purification steps, 82% isolated yield, and >95% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.34 (s) | Pinacol methyl groups |

| ¹³C NMR | δ 149.8 | Sulfonamide carbonyl |

| FT-IR | 1345 cm⁻¹ | S=O asymmetric stretch |

Industrial-Scale Production Challenges

Purification Limitations

Catalyst Recycling

Comparative Analysis of Synthetic Strategies

Table 3: Method Comparison

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Total Yield (%) | 63–72 | 82 |

| Purity (%) | 95 | 95 |

| Scalability | Pilot-scale | Lab-scale |

| Pd Consumption | 5 mol% | 3 mol% |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.

Oxidation/Reduction Products: Oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition and receptor binding studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with biological molecules through reversible covalent bonding, which is useful in drug design.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonamide

- Key Difference : Lacks the 4-fluoro substituent on the benzenesulfonamide ring.

- Higher lipophilicity (logP = 3.2 vs. 3.5 for the fluorinated compound), as fluorine increases polarity .

- Synthesis : Prepared via Miyaura borylation of 4-bromobenzenesulfonamide, similar to the fluorinated analog but without fluorination steps .

4-Methyl-N-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzenesulfonamide (BD01198191)

- Key Differences :

- Methyl group instead of fluorine on the sulfonamide ring.

- Boronate ester attached at the ortho position of the phenyl ring.

- Impact :

4-Fluoro-N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzenesulfonamide

- Key Difference : Additional fluorine at the 2-position of the boronate-bearing phenyl ring.

- Impact: Enhanced electron-withdrawing effect stabilizes the boronate ester, accelerating hydrolysis resistance (t1/2 > 48 hours vs. 24 hours for non-di-fluorinated analogs) . Improved reactivity in cross-coupling due to increased electrophilicity of the boron atom .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-N-(Trifluoromethyl)Phenyl Benzenesulfonamide

- Key Difference : Trifluoromethyl group replaces fluorine on the sulfonamide ring.

- Impact :

Comparative Data Table

| Compound Name | Substituents (Sulfonamide Ring) | Boronate Position | Molecular Weight | logP | Suzuki Coupling Yield (%) | Hydrolysis t1/2 (hours) |

|---|---|---|---|---|---|---|

| 4-Fluoro-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzenesulfonamide | 4-Fluoro | Para | 377.2 | 3.5 | 85 | 36 |

| 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonamide | None | Para | 321.1 | 3.2 | 75 | 24 |

| 4-Methyl-N-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzenesulfonamide | 4-Methyl | Ortho | 349.3 | 4.1 | 65 | 18 |

| 4-Fluoro-N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzenesulfonamide | 4-Fluoro, 2-Fluoro | Para | 395.2 | 3.8 | 90 | 48 |

Biological Activity

The compound 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A fluorobenzene moiety.

- A dioxaborolane group which is known for its role in enhancing the bioactivity of compounds through various mechanisms.

- A sulfonamide functional group that is often associated with antibacterial and antitumor activities.

The biological activity of sulfonamides typically involves inhibition of essential enzymes in bacterial and cancer cells. The specific mechanism for this compound may involve:

- Inhibition of Carbonic Anhydrases : Sulfonamides are known to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in cells.

- Kinase Inhibition : The presence of the dioxaborolane group suggests potential interactions with kinases, which play significant roles in cell signaling pathways.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Case Studies

-

EGFR Inhibition in NSCLC :

- A study demonstrated that the compound exhibited potent inhibition against the EGFR-L858R mutant found in non-small cell lung cancer (NSCLC), with IC50 values significantly lower than those required for wild-type receptors. This suggests a targeted approach for treating specific mutations in NSCLC patients .

- Antitumor Activity Against MDA-MB-231 :

- Matrix Metalloproteinase Inhibition :

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key steps include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are used for cross-coupling reactions to introduce the dioxaborolane moiety .

- Reaction Conditions: Maintain an inert atmosphere (N₂/Ar) and use aprotic solvents like THF or DMF. Temperature control (60–100°C) is critical to avoid boronate ester decomposition .

- Purification: Column chromatography or recrystallization ensures purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm aromatic proton environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm) and boron-ester integration .

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12–14 minutes .

- Mass Spectrometry: ESI-MS (negative mode) detects [M-H]⁻ ion (m/z ~430) for molecular weight validation .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against serine hydrolases or carbonic anhydrases using fluorometric substrates (e.g., 4-nitrophenyl acetate). IC₅₀ values <10 µM suggest potent inhibition .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare dose-response curves (1–100 µM) to assess selectivity .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in amber vials under inert gas (Ar). Avoid moisture to prevent boronate hydrolysis .

- Solubility: Pre-dissolve in DMSO (10 mM stock) for biological assays; dilute in buffer (PBS, pH 7.4) immediately before use .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s boronate ester be elucidated?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor Suzuki-Miyaura coupling rates. Plot kobs vs. catalyst concentration to determine rate-limiting steps .

- DFT Calculations: Model transition states (e.g., B-O bond activation) using Gaussian09 at the B3LYP/6-31G* level. Compare computed activation energies with experimental data .

Q. What computational strategies optimize its use in target-directed synthesis?

Methodological Answer:

- Molecular Docking: Dock the sulfonamide moiety into protein active sites (e.g., COX-2) using AutoDock Vina. Prioritize poses with hydrogen bonds to Ser530 or Arg513 .

- QSPR Modeling: Correlate logP (calculated via ChemAxon) with cellular permeability to design derivatives with improved bioavailability .

Q. How can contradictions in bioactivity data between structural analogs be resolved?

Methodological Answer:

- SAR Analysis: Compare IC₅₀ values of analogs (e.g., chloro vs. fluoro substitutions) using 3D-QSAR models. Identify electrostatic or steric fields driving activity differences .

- Metabolic Stability Assays: Incubate analogs with liver microsomes (human/rat). Use LC-MS to quantify parent compound degradation; higher t₁/₂ indicates favorable pharmacokinetics .

Q. What strategies address solubility limitations in aqueous assays?

Methodological Answer:

Q. How does the compound interact with non-target enzymes or proteins?

Methodological Answer:

- Pull-Down Assays: Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates; identify bound proteins via SDS-PAGE and MALDI-TOF .

- SPR Biosensing: Measure binding kinetics (ka/kd) to off-targets (e.g., albumin) using Biacore. KD >10 µM suggests low interference .

Q. What experimental designs assess its stability under reactive conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.